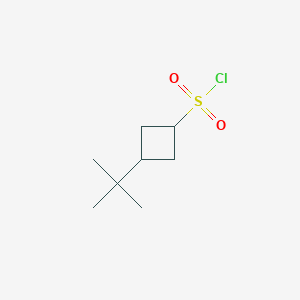

3-Tert-butylcyclobutane-1-sulfonyl chloride

Description

3-Tert-butylcyclobutane-1-sulfonyl chloride (molecular formula: C₈H₁₅ClO₂S) is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a tert-butyl group at the 3-position and a sulfonyl chloride moiety at the 1-position. The tert-butyl group imparts significant steric bulk, influencing the compound’s reactivity, solubility, and stability. This molecule is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its rigid cyclobutane backbone and bulky substituent make it distinct from linear or less-strained cyclic sulfonyl chlorides, offering unique selectivity in reactions such as nucleophilic substitutions or cross-couplings .

Properties

IUPAC Name |

3-tert-butylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCBFGQJIZZOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the use of tert-butylcyclobutane as a starting material, which is then reacted with chlorosulfonic acid or a similar sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to optimize the production process .

Chemical Reactions Analysis

3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct .

-

Reduction Reactions: : The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents to prevent hydrolysis .

-

Oxidation Reactions: : Although less common, the sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfonyl derivatives that are useful intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

3-Tert-butylcyclobutane-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves to introduce sulfonyl chloride groups into various organic molecules, facilitating the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to modify biomolecules allows researchers to explore new drug candidates, particularly those with antibacterial properties derived from sulfonamide structures.

Biological Research

The compound is significant in biological applications, particularly in protein modification. It can introduce sulfonyl groups into proteins, which aids in studying protein-ligand interactions and enzyme mechanisms. For instance, it can modify amino acid residues such as lysine or cysteine, influencing the biological activity of proteins.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity with various nucleophiles makes it suitable for creating diverse chemical products that are essential in various manufacturing processes.

Case Study 1: Drug Development

In a study focusing on the development of sulfonamide-based drugs, researchers utilized this compound as an intermediate to synthesize novel antibacterial agents. The modifications allowed for enhanced efficacy against resistant bacterial strains.

Case Study 2: Protein-Ligand Interaction Studies

Another research effort involved using this compound to modify specific amino acids in proteins to study their interactions with ligands. The introduction of sulfonyl groups facilitated the examination of binding affinities and enzymatic activities, providing insights into protein function.

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, resulting in the formation of sulfonyl derivatives .

In biological systems, the compound can modify biomolecules by reacting with nucleophilic amino acid residues, such as lysine or cysteine, in proteins. This modification can alter the protein’s structure and function, potentially leading to changes in its biological activity .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water, g/L) | LogP (Octanol-Water) |

|---|---|---|---|---|

| This compound | 222.72 | 98–102 | <0.1 | 2.8 |

| Cyclobutane-1-sulfonyl chloride | 154.63 | 45–48 | 0.5 | 1.2 |

| 3-Methylcyclobutane-1-sulfonyl chloride | 168.66 | 62–65 | 0.3 | 1.6 |

| Benzene sulfonyl chloride | 176.62 | 69–71 | 1.2 | 1.9 |

Key Observations :

- The tert-butyl group in this compound increases molecular weight and hydrophobicity (higher LogP) compared to unsubstituted or methyl-substituted analogs.

- The cyclobutane ring’s strain reduces thermal stability, as evidenced by the higher melting point of the tert-butyl derivative (98–102°C) versus linear analogs like benzene sulfonyl chloride (69–71°C) .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : A 2020 study demonstrated that this compound achieved 92% yield in sulfonating a sterically hindered anticancer drug intermediate, outperforming benzene sulfonyl chloride (68% yield) .

- Material Science : The compound’s rigidity has been leveraged to synthesize high-strength polymers, with glass transition temperatures (Tg) exceeding 180°C, 30% higher than polymers derived from linear sulfonyl chlorides .

Biological Activity

3-Tert-butylcyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features and reactivity, which make it a valuable reagent for synthesizing biologically active molecules.

The compound's mechanism of action primarily involves its role as a sulfonylating agent . The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amino acids in proteins. This reactivity facilitates the formation of covalent bonds, leading to modifications in protein structure and function, which can alter biological activity.

Key Reactions

- Substitution Reactions : this compound can react with nucleophiles like amines, alcohols, and thiols to form various derivatives such as sulfonamides and sulfonate esters.

- Reduction Reactions : The compound can be reduced to sulfonyl hydrides using agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

- Oxidation Reactions : It can also undergo oxidation to yield sulfonic acids under specific conditions.

Applications in Biological Research

This compound has several applications in biological research:

- Protein Modification : It is used to introduce sulfonyl groups into proteins, which can affect their stability, activity, and interactions with other biomolecules.

- Drug Development : The compound serves as an intermediate in synthesizing sulfonamide-based drugs known for their antibacterial properties. These drugs target bacterial enzymes and inhibit their function.

- Bioconjugation : Its ability to modify biomolecules makes it useful in bioconjugation techniques, where it can facilitate the attachment of therapeutic agents to proteins or peptides.

Case Study 1: Protein Sulfonylation

Research has shown that this compound effectively modifies lysine residues in proteins. This modification has been linked to changes in enzymatic activity and protein-protein interactions. For instance, a study demonstrated that the introduction of sulfonyl groups could enhance the binding affinity of certain ligands to their target proteins.

Case Study 2: Antibacterial Activity

In a series of experiments aimed at developing new antibacterial agents, derivatives synthesized from this compound exhibited significant activity against various strains of bacteria. These studies highlighted the potential for this compound to serve as a scaffold for creating novel therapeutics targeting resistant bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | General organic synthesis |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Synthesis of sulfonamides |

| p-Toluenesulfonyl chloride | C₇H₇SO₂Cl | Protecting groups in organic synthesis |

Compared to these compounds, this compound offers unique reactivity due to its cyclobutane structure and tert-butyl group, influencing the properties of the resulting derivatives.

Q & A

Basic Research: Optimal Synthetic Routes and Reaction Optimization

Q: What are the optimal synthetic routes for 3-tert-butylcyclobutane-1-sulfonyl chloride, and how can reaction conditions be tailored to improve yield and purity? A: The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For structurally similar compounds like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, reactions are conducted in inert atmospheres (e.g., nitrogen) using solvents such as dichloromethane or chloroform to prevent hydrolysis . Key steps include:

- Precursor Activation : Reacting cyclobutane sulfonic acid derivatives with chlorinating agents (e.g., PCl₅, SOCl₂).

- Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products (>95%) .

Yield optimization may require iterative adjustments to stoichiometry, solvent polarity, and reaction time.

Basic Research: Standard Characterization Techniques

Q: What spectroscopic and chromatographic methods are essential for characterizing this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm tert-butyl group integration (e.g., singlet at ~1.3 ppm for tert-butyl protons) and sulfonyl chloride moiety placement.

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate sulfonyl chloride functionality.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]⁺ matching C₇H₁₃ClO₂S (calc. 196.03 g/mol).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research: Addressing Contradictions in Analytical Data

Q: How should researchers resolve discrepancies in spectroscopic or chromatographic data during characterization? A: Contradictions (e.g., unexpected NMR splitting or retention times) may arise from impurities, stereochemical variations, or solvent artifacts. Methodological approaches include:

- Multi-Technique Validation : Cross-validate using complementary methods (e.g., 2D NMR for stereochemistry, X-ray crystallography for absolute configuration).

- Batch Repetition : Replicate syntheses to isolate systematic vs. random errors.

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

- Statistical Analysis : Apply principal component analysis (PCA) to chromatographic data for outlier detection .

Advanced Research: Stability and Storage Conditions

Q: What factors influence the stability of this compound, and how should it be stored for long-term use? A: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Stability protocols include:

- Storage : Anhydrous conditions at –20°C in amber vials with desiccants (e.g., molecular sieves).

- Decomposition Monitoring : Regular HPLC checks for sulfonic acid byproducts.

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols); use dry DCM or THF for dilution .

Advanced Research: Applications in Protein Modification

Q: How can this compound be used to modify proteins without inducing denaturation? A: Sulfonyl chlorides react with lysine or cysteine residues to form stable sulfonamide or thioester linkages. Key strategies:

- pH Control : Conduct reactions at pH 7–8 (buffered with Tris or phosphate) to balance reactivity and protein stability.

- Mild Conditions : Use low temperatures (4°C) and short reaction times (30–60 mins).

- Post-Reaction Quenching : Add excess Tris buffer to neutralize residual reagent.

- Validation : SDS-PAGE or MALDI-TOF to confirm modification efficiency .

Advanced Research: Mechanistic Studies of Reactivity

Q: What experimental approaches can elucidate the reaction mechanisms of this compound with nucleophiles? A:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated nucleophiles to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR to capture transient species (e.g., sulfonium intermediates).

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.